physicochemical properties of 2-(2,2-Difluorocyclopropyl)acetic acid
physicochemical properties of 2-(2,2-Difluorocyclopropyl)acetic acid
An In-Depth Technical Guide to the Physicochemical Properties of 2-(2,2-Difluorocyclopropyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Difluorocyclopropyl Motif
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a well-established strategy for modulating metabolic stability, binding affinity, and overall pharmacokinetic profiles.[1] The gem-difluorocyclopropyl group, in particular, has emerged as a bioisostere for various functional groups, offering a unique combination of conformational rigidity and lipophilicity. 2-(2,2-Difluorocyclopropyl)acetic acid is a key building block that provides access to this valuable motif.[2][3] As a carboxylic acid, its ionization state, lipophilicity, and solubility are paramount to its utility in synthesis and the properties of the subsequent molecules it is used to build.
This guide, prepared from the perspective of a senior application scientist, provides an in-depth analysis of the core . We will move beyond a simple data sheet to explore the causality behind these properties, their critical impact on drug development, and the authoritative, validated protocols used to determine them experimentally.
Core Molecular and Physical Properties
All physicochemical characterizations begin with a foundational understanding of the molecule's identity and basic physical state. These core attributes are the starting point for all subsequent experimental design and data interpretation.
| Property | Data | Source(s) |
| Chemical Structure | N/A | |
| IUPAC Name | (2,2-difluorocyclopropyl)acetic acid | |
| CAS Number | 123131-67-9 | [2][4] |
| Molecular Formula | C₅H₆F₂O₂ | [2] |
| Molecular Weight | 136.10 g/mol | [2] |
| Physical Form | Solid |
Ionization Constant (pKa): The Driver of In Vivo Behavior
The pKa is arguably the most critical physicochemical parameter for any ionizable drug candidate. It dictates the charge state of the molecule at a given pH, which directly influences solubility, membrane permeability, and receptor binding. For 2-(2,2-Difluorocyclopropyl)acetic acid, the carboxylic acid moiety is the ionizable center. The presence of the highly electronegative fluorine atoms on the adjacent cyclopropyl ring is expected to have a significant electron-withdrawing effect, thereby increasing the acidity (lowering the pKa) of the carboxylic acid compared to a non-fluorinated analogue like cyclopropylacetic acid.
Causality and Experimental Choice
Determining an accurate pKa is essential for developing relevant in vitro assays and predicting in vivo absorption and distribution. Potentiometric titration is the gold-standard method due to its precision and the directness of the measurement.[5] It relies on monitoring the change in pH of a solution of the analyte as a titrant of known concentration is added, allowing for the determination of the pH at which the acid is 50% ionized.[5][6]
Workflow for pKa Determination via Potentiometric Titration
Caption: Workflow for pKa determination by potentiometric titration.
Experimental Protocol: Potentiometric Titration
-
Preparation of Solutions:
-
Prepare a stock solution of 2-(2,2-difluorocyclopropyl)acetic acid at approximately 10 mM in high-purity, carbonate-free water. A co-solvent (e.g., methanol) may be used if solubility is limited, but its concentration should be kept minimal and consistent.
-
Standardize a ~0.1 M NaOH solution against a primary standard (e.g., potassium hydrogen phthalate).
-
-
Instrument Calibration: Calibrate a high-precision pH meter and electrode using standard buffers (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature (e.g., 25 °C).
-
Titration:
-
Transfer a known volume of the analyte solution to a thermostatted beaker with a stir bar.
-
Immerse the calibrated pH electrode and the titrator's dispenser tip into the solution.
-
Begin the titration, adding the standardized NaOH solution in small, precise increments. Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.
-
Calculate the first derivative (ΔpH/ΔV) and plot it against the volume of NaOH. The peak of this derivative curve corresponds to the equivalence point.
-
The pKa is the pH value on the original titration curve that corresponds to the volume of NaOH at half the equivalence point.[6]
-
Lipophilicity (LogP/LogD): A Measure of Membrane Permeability
Lipophilicity, the affinity of a compound for a lipid-like environment, is a key determinant of its ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects.[7] It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[8] For an ionizable molecule like our target acid, the distribution coefficient (LogD) is more relevant, as it considers the partition of both the neutral and ionized species at a specific pH (typically physiological pH 7.4).
Causality and Experimental Choice
The classic "shake-flask" method, followed by quantification of the compound in each phase, remains the most reliable method for LogP determination.[6][7] It directly measures the partitioning equilibrium. While faster methods like HPLC exist, the shake-flask technique is considered the benchmark for accuracy and is a self-validating system when mass balance is confirmed.[7]
Workflow for LogP Determination via Shake-Flask Method
Caption: Workflow for LogP determination by the shake-flask method.
Experimental Protocol: Shake-Flask Method for LogP/LogD
-
System Preparation:
-
Prepare a phosphate buffer at the desired pH (e.g., 7.4 for LogD).
-
Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them overnight and then separating the layers. This prevents volume changes during the experiment.
-
-
Partitioning:
-
Add a small amount of the compound from a concentrated stock solution (e.g., in DMSO) to a vial containing a known volume of the pre-saturated buffer and pre-saturated n-octanol. The final concentration should be within the linear range of the analytical method.
-
Seal the vial and shake it at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1 to 24 hours).
-
-
Phase Separation and Sampling:
-
Centrifuge the vial at high speed to ensure a clean separation of the two phases.
-
Carefully withdraw an aliquot from the aqueous phase and an aliquot from the n-octanol phase. Be cautious not to disturb the interface.
-
-
Quantification:
-
Determine the concentration of the compound in each aliquot using a validated HPLC-UV or LC-MS/MS method against a standard curve.
-
-
Calculation:
-
Calculate the partition coefficient (P) or distribution coefficient (D) using the formula: P (or D) = [Concentration in octanol] / [Concentration in buffer].[8]
-
The final value is expressed as LogP or LogD = log₁₀(P or D).
-
Aqueous Solubility: The Prerequisite for Absorption
Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable oral bioavailability.[9] A compound must be in solution to be absorbed. Therefore, accurately measuring the thermodynamic (or equilibrium) solubility is a cornerstone of pre-formulation studies.
Causality and Experimental Choice
Thermodynamic solubility represents the true equilibrium solubility of the most stable crystalline form of the compound in a given medium.[10] This is distinct from kinetic solubility, which can be influenced by the dissolution of amorphous material or the use of co-solvents like DMSO.[9][11] The shake-flask equilibration method is the definitive standard for determining thermodynamic solubility as it ensures equilibrium is reached with an excess of solid material.[10][12]
Workflow for Thermodynamic Solubility Determination
Caption: Workflow for thermodynamic aqueous solubility determination.
Experimental Protocol: Thermodynamic Solubility
-
Sample Preparation: Add an amount of solid 2-(2,2-difluorocyclopropyl)acetic acid to a vial that is well in excess of its expected solubility (e.g., 1-2 mg/mL).
-
Equilibration: Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial. Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24-48 hours to allow the system to reach equilibrium.
-
Separation: After equilibration, check for the presence of undissolved solid. Centrifuge the sample at high speed to pellet the excess solid.
-
Analysis: Carefully remove an aliquot of the clear supernatant. Filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining particulates.
-
Quantification: Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS/MS method.
-
Result: The measured concentration is the thermodynamic solubility of the compound under the tested conditions.
Conclusion
2-(2,2-Difluorocyclopropyl)acetic acid is more than just a synthetic intermediate; it is a carefully designed building block whose intrinsic physicochemical properties are critical to its function. Understanding and accurately measuring its pKa, lipophilicity, and aqueous solubility are not mere academic exercises. They are essential, self-validating steps in the rational design of new chemical entities. The protocols and workflows detailed in this guide provide a robust framework for obtaining the high-quality, reliable data needed to de-risk drug development programs and unlock the full potential of the valuable difluorocyclopropyl motif.
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